molecular formula C14H18O4 B1270822 Benzyl tert-butyl malonate CAS No. 72594-86-6

Benzyl tert-butyl malonate

Cat. No.: B1270822
CAS No.: 72594-86-6
M. Wt: 250.29 g/mol
InChI Key: XKXXXODAXXAFNP-UHFFFAOYSA-N
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Description

Benzyl tert-butyl malonate, also known as benzyl tert-butyl propanedioate, is an organic compound with the molecular formula C14H18O4. It is a colorless to pale yellow liquid with a faint aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl tert-butyl malonate is typically synthesized through a two-step process involving esterification and alkylation reactions. The first step involves the esterification of malonic acid with tert-butyl alcohol to form tert-butyl malonate. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The second step involves the alkylation of tert-butyl malonate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors, and the product is purified through distillation or recrystallization. The use of automated systems and advanced catalysts can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl tert-butyl malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

    Alkylation: Alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydride).

    Decarboxylation: Elevated temperatures (above 150°C).

Major Products:

Scientific Research Applications

Benzyl tert-butyl malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl tert-butyl malonate involves its role as a precursor in various chemical reactions. The compound’s ester groups can undergo hydrolysis, alkylation, and decarboxylation, leading to the formation of different products. These reactions are facilitated by the presence of specific catalysts and reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .

Comparison with Similar Compounds

    Diethyl malonate: Another malonic acid derivative used in organic synthesis.

    Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups.

    Ethyl acetoacetate: A related compound used in the synthesis of beta-keto esters.

Uniqueness: Benzyl tert-butyl malonate is unique due to its combination of benzyl and tert-butyl ester groups, which provide distinct reactivity and stability compared to other malonate derivatives. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

IUPAC Name

1-O-benzyl 3-O-tert-butyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)18-13(16)9-12(15)17-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXXXODAXXAFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371546
Record name BENZYL TERT-BUTYL MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72594-86-6
Record name BENZYL TERT-BUTYL MALONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl tert-butyl malonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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